2-(Dimethylphosphino)ethyl methacrylate
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Overview
Description
2-(Dimethylphosphino)ethyl methacrylate is an organophosphorus compound with the molecular formula C8H15O2P. It is a methacrylate ester containing a dimethylphosphino group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(dimethylphosphino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphino)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Substitution: The methacrylate ester can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide are used in polymerization reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted methacrylate esters.
Polymerization: Poly(this compound) and copolymers.
Scientific Research Applications
2-(Dimethylphosphino)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in biomedical applications, such as tissue engineering and medical adhesives.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphino)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethylphosphino group can interact with various substrates, enhancing the compound’s reactivity and functionality. In drug delivery systems, the compound’s biocompatibility and ability to form stable polymers are key factors in its effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains an amino group instead of a phosphino group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group, used in hydrogels and contact lenses.
2-(Methacryloyloxy)ethyl phosphate: Contains a phosphate group, used in biomedical applications.
Uniqueness
2-(Dimethylphosphino)ethyl methacrylate is unique due to the presence of the dimethylphosphino group, which imparts distinct chemical properties such as enhanced reactivity and the ability to form stable complexes with metals. This makes it particularly valuable in applications requiring high-performance materials and specialized functionalities .
Properties
CAS No. |
67905-47-9 |
---|---|
Molecular Formula |
C8H15O2P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-dimethylphosphanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O2P/c1-7(2)8(9)10-5-6-11(3)4/h1,5-6H2,2-4H3 |
InChI Key |
BYGSYDXJMRSMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCP(C)C |
Origin of Product |
United States |
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